molecular formula C12H12ClF3O3 B13669361 Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13669361
M. Wt: 296.67 g/mol
InChI Key: YVFMRMANDBAMIE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a high-value trifluoromethylated β-hydroxy ester compound serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This scaffold is structurally analogous to other advanced phenylpropanoate intermediates used in developing New Chemical Entities (NCEs), particularly in the synthesis of bioactive molecules featuring the pharmaceutically privileged trifluoromethyl group . The strategic incorporation of the trifluoromethyl (-CF3) group and a chlorine atom on the phenyl ring is a established drug design strategy. The -CF3 group is a key modifier that significantly influences a compound's pharmacokinetic profile by enhancing metabolic stability, modulating lipophilicity, and affecting membrane permeability, making it a highly desirable feature in modern agrochemical and pharmaceutical agents . The specific substitution pattern of the chlorine and trifluoromethyl groups on the phenyl ring in this compound provides a versatile chemical handle for further functionalization and structure-activity relationship (SAR) exploration. This compound is supplied as a high-purity material strictly for research and development purposes. It is intended for use as a key building block in organic synthesis, including but not limited to the development of potential glucocorticoid receptor modulators and other therapeutic candidates . This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H12ClF3O3

Molecular Weight

296.67 g/mol

IUPAC Name

ethyl 3-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12ClF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3

InChI Key

YVFMRMANDBAMIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-5-(trifluoromethyl)phenyl Precursors

The aromatic precursor with trifluoromethyl and chloro substituents is critical. One approach involves halogenation and fluorination steps starting from simpler aromatic compounds:

  • Formation of 3,5-bis(trifluoromethyl)benzyl halides via Grignard reagents reacting with paraformaldehyde, followed by halogenation with hydrochloric or hydrobromic acid in the presence of sulfuric acid. This method yields benzyl halides with high purity and yield (up to 99.1%) under controlled temperature and stirring conditions.

  • Alternative synthesis involves the preparation of 2-chloro-5-trifluoromethylpyridine analogs by multi-step reactions starting from 3-methylpyridine. This includes N-oxidation, chlorination, and fluorination steps under mild conditions with good yields (~80%) using reagents such as hydrogen peroxide, glacial acetic acid, potassium fluoride, and phase transfer catalysts.

These methods highlight the importance of controlled halogenation and fluorination to introduce the trifluoromethyl and chloro substituents on the aromatic ring.

Table: Summary of Aromatic Precursor Synthesis

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Grignard formation 3,5-bis(trifluoromethyl)-halobenzene + Mg in ether - Formation of phenylmagnesium halide
2 Addition to paraformaldehyde Solid paraformaldehyde addition - Forms benzyl alcohol intermediate
3 Halogenation HX (HCl or HBr), H2SO4, 50-105 °C, 8-9.5 h 99.1 Conversion to benzyl halide
4 N-oxidation and chlorination H2O2, glacial acetic acid, 70-80 °C, 18-24 h - For pyridine derivatives
5 Fluorination KF, phase transfer catalyst, DMSO, 100 °C, 6 h 80.2 Conversion to trifluoromethyl derivative

Introduction of the Hydroxypropanoate Side Chain

Darzens Reaction and Epoxide Formation

A common approach to introduce the hydroxypropanoate group is through the Darzens reaction, which forms glycidic esters (epoxides) from aromatic aldehydes and α-halo esters. Ethyl phenylglycidate derivatives can be prepared by this method, providing a key intermediate for further transformation into hydroxy derivatives.

Hydroxylation and Stereochemical Control

  • The epoxide ring can be opened nucleophilically or converted into hydroxy esters by controlled hydrolysis or reduction.
  • Resolution of stereoisomers is performed using chiral resolving agents such as 1-phenylethylamine or ephedrine to obtain optically pure trans or cis isomers.
  • Subsequent reactions, including azide substitution and Staudinger reaction, can modify the hydroxy group or introduce nitrogen functionalities, though this is more relevant for aziridine derivatives rather than the hydroxypropanoate itself.

Table: Hydroxypropanoate Side Chain Preparation

Step Reaction Type Reagents/Conditions Yield/Notes
1 Darzens reaction Aromatic aldehyde + α-halo ester + base Mixture of isomers formed
2 Saponification and resolution Sodium salt formation + chiral amine resolving agent Optically pure isomers obtained
3 Hydrolysis or ring opening Acidic or nucleophilic conditions Hydroxypropanoate ester formed

Coupling of Aromatic Moiety and Hydroxypropanoate

The final compound is formed by coupling the substituted aromatic ring with the hydroxypropanoate side chain. This can be achieved via:

  • Nucleophilic addition of the aromatic organometallic intermediate to an appropriate α,β-unsaturated ester or aldehyde derivative.
  • Esterification or transesterification reactions to finalize the ethyl ester functionality.
  • Use of coupling agents such as 1,1′-thiocarbonyldiimidazole for related pyridine derivatives, facilitating amide or ester bond formation under mild conditions.

Research Data and Yields

While direct literature on the exact compound "Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate" is limited, the synthesis steps can be pieced together from related compounds and intermediates:

Compound/Step Yield (%) Purity Notes Source/Method
3,5-bis(trifluoromethyl)benzyl halide 99.1 High purity after halogenation Halogenation with HX and H2SO4
2-chloro-5-trifluoromethylpyridine 80.2 Isolated by vacuum distillation Fluorination with KF and PTC
Ethyl phenylglycidate (epoxide intermediate) - Mixture of isomers, resolved later Darzens reaction
Optically pure hydroxy esters >95 e.e. High enantiomeric excess by resolution Chiral resolution with amines
Coupling to final compound - Purified by preparative HPLC Thiocarbonyldiimidazole coupling

Chemical Reactions Analysis

β-Elimination to α,β-Unsaturated Ester

The β-hydroxy ester undergoes acid-catalyzed elimination to form an α,β-unsaturated ester. This reaction is common for β-hydroxy esters and is favored by the electron-withdrawing trifluoromethyl group, which stabilizes the conjugated system. For example:
Reaction conditions : Acid catalyst (e.g., HCl) in refluxing conditions.
Key factors :

  • The trifluoromethyl group enhances stability of the conjugated product.

  • Chloro substituent may influence regioselectivity but does not directly participate in elimination .

Oxidation of the Hydroxyl Group

While β-hydroxy esters are more prone to elimination, oxidation to a ketone is possible under specific conditions. This reaction could be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reaction conditions :

  • KMnO₄ in acidic or neutral aqueous media.

  • CrO₃ in dichloromethane (DCM) with a pyridine catalyst.
    Outcome : Formation of a β-keto ester, though stability may be limited due to potential decomposition.

Ester Hydrolysis

The ethyl ester can hydrolyze to the carboxylic acid under acidic or basic conditions.
Reaction conditions :

  • Acidic : HCl or H₂SO₄ in aqueous ethanol.

  • Basic : NaOH or KOH in aqueous methanol.
    Product : 3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoic acid.

Decarboxylative Aldol Reaction

If the hydroxyl group is oxidized to a ketone, the resulting β-ketocarboxylic acid could participate in decarboxylative aldol reactions with trifluoropyruvates. This reaction is catalyzed by tertiary amines (e.g., DABCO) and forms quaternary carbon centers with high diastereoselectivity .

Example conditions :

ParameterDetails
CatalystDABCO (30 mol%)
SolventToluene
YieldUp to 94%
Diastereoselectivity94:6 (major:minor)

Key Structural and Reactivity Features

FeatureImpact on Reactivity
Trifluoromethyl group Enhances lipophilicity and stabilizes conjugated systems
Chloro substituent Deactivates aromatic ring, reduces nucleophilic substitution
β-Hydroxy ester Prone to elimination; oxidation possible under specific conditions

Scientific Research Applications

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-Oxo-3-(2,4,5-Trifluoro-3-Methylphenyl)Propanoate (CAS 112822-88-5)
  • Structure : Differs by replacing the hydroxyl group with a ketone (oxo) and adding methyl/fluoro substituents on the phenyl ring.
  • Properties: The oxo group increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents).
  • Applications : Likely used as a ketone precursor in asymmetric synthesis.
  • Safety : Classified under GHS guidelines; requires precautions for skin/eye contact .
Ethyl 3-(3-Chloro-2,4,5-Trifluorophenyl)-3-Oxopropanoate (CAS 101987-86-4)
  • Structure : Contains a chloro and three fluorine atoms on the phenyl ring, with a ketone instead of a hydroxyl group.
  • Synthetic Relevance: Used as an intermediate for fluoroquinolone antibiotics (e.g., Sitafloxacin impurities) due to its electron-withdrawing substituents .
Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate (CAS 477888-06-5)
  • Structure : Incorporates an isoxazole ring and fluorine at the 6-position.
  • The absence of a hydroxyl group limits hydrogen-bonding interactions .

Substituent Position and Electronic Effects

  • Chloro and Trifluoromethyl Positioning: In the target compound, the 2-chloro and 5-trifluoromethyl groups create a meta-substitution pattern, influencing electronic distribution (electron-deficient ring). Ethyl 3-(3-Chloro-5-Fluoro-4-Hydroxyphenyl)Propanoate Derivatives (e.g., CAS CB7718652): The para-hydroxy and meta-chloro/fluoro substituents alter solubility and reactivity, favoring applications in medicinal chemistry (e.g., protease inhibitors) .

Physicochemical Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Substituents
Target Compound - C₁₂H₁₂ClF₃O₃ 296.67 Hydroxyl, Ester 2-Cl, 5-CF₃
Ethyl 3-Oxo-3-(2,4,5-Trifluoro-3-Methylphenyl)Propanoate 112822-88-5 C₁₂H₁₀F₃O₃ 268.20 Ketone, Ester 2,4,5-F, 3-CH₃
Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate 477888-06-5 C₁₄H₁₃ClFNO₃ 297.71 Isoxazole, Ester 2-Cl, 6-F
Methyl (2S)-2-Amino-3-(3-Chloro-5-Fluoro-4-Hydroxyphenyl)Propanoate CB7718652 C₁₀H₁₁ClFNO₃ 247.65 Amino, Hydroxyl, Ester 3-Cl, 5-F, 4-OH

Biological Activity

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate, a compound featuring a trifluoromethyl group and a chloro substituent, has garnered attention in recent research for its diverse biological activities. This article explores the compound's pharmacological properties, including its antidiabetic, antioxidant, and anticancer activities, supported by various studies and data tables.

  • Molecular Formula : C₉H₈ClF₃O₃
  • Molecular Weight : 253.61 g/mol
  • CAS Number : 128073-16-5

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an antidiabetic agent. One notable study demonstrated its effectiveness in inhibiting alpha-amylase, an enzyme involved in carbohydrate digestion.

Inhibition Data

Concentration (μM/mL)% Inhibition
50078.85
25073.08
12568.90
62.562.28
31.2558.47

The IC₅₀ value for this compound was determined to be 4.58 μM , compared to the standard acarbose, which had an IC₅₀ of 1.58 μM .

Antioxidant Activity

The compound also exhibited significant antioxidant properties, as evaluated through DPPH radical scavenging assays.

Antioxidant Assay Results

CompoundIC₅₀ (μM)
This compound2.36
Ascorbic Acid (Control)0.85

These results indicate that while the compound shows promising antioxidant activity, it is less potent than ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies against cancer cell lines.

Cytotoxicity Data

In a comparative study against HepG2 and MCF-7 cancer cell lines, the following IC₅₀ values were reported:

Cell LineIC₅₀ (μM) - CompoundIC₅₀ (μM) - Sorafenib
HepG221.005.69
MCF-726.108.45

These findings suggest that while the compound exhibits anticancer activity, it is less effective than sorafenib, a well-known anticancer drug .

Case Studies and Research Findings

  • Study on Alpha-Amylase Inhibition : This study focused on the compound's ability to inhibit alpha-amylase and its implications for managing diabetes .
  • Antioxidant Potential Assessment : A comprehensive evaluation of the antioxidant properties of the compound utilized various assays to determine its efficacy compared to established antioxidants like ascorbic acid .
  • Cytotoxic Effects on Cancer Cells : Research investigating the cytotoxic effects against specific cancer cell lines provided insights into the compound's potential therapeutic applications in oncology .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate?

The compound can be synthesized via Claisen-Schmidt condensation or hydroxypropanoate esterification using substituted benzaldehyde derivatives. For example, a β-keto ester intermediate can undergo nucleophilic addition with a substituted phenyl group, followed by hydroxylation. Key reagents include trifluoromethyl-substituted aryl halides and catalysts like potassium carbonate. Reaction optimization may involve temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation of the hydroxyl group .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for 19^19F coupling) and hydroxypropanoate ester signals (e.g., triplet for CH2_2 at δ 4.1–4.3 ppm) .
  • IR Spectroscopy : Peaks at ~3400 cm1^{-1} (O-H stretch), 1720 cm1^{-1} (ester C=O), and 1120 cm1^{-1} (C-F) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, such as loss of the ethyl ester group (m/z ~46) .

Q. How should researchers handle and store this compound safely?

  • Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation/contact. The compound may decompose under acidic/basic conditions, releasing toxic trifluoromethylphenol derivatives .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Desiccants like silica gel can mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can crystallography resolve the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystal systems (space group P21_1/c) with unit cell parameters (a = 12.13 Å, b = 12.23 Å, c = 16.44 Å, β = 107.7°) reveal bond angles and torsional strain between the chloro-trifluoromethylphenyl and hydroxypropanoate groups. Hydrogen bonding between the hydroxyl group and ester oxygen stabilizes the crystal lattice .

Q. What strategies resolve contradictions in reaction yields during derivative synthesis?

  • By-product Analysis : Use LC-MS to identify side products (e.g., over-oxidation to ketones or ester hydrolysis to carboxylic acids) .
  • Condition Screening : Vary catalysts (e.g., switching from KMnO4_4 to milder TEMPO for selective oxidation) or solvents (polar aprotic vs. protic) to suppress competing pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for intermediates, guiding reagent selection (e.g., LiAlH4_4 vs. NaBH4_4 for reductions) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the aryl ring, slowing electrophilic substitution but facilitating Suzuki-Miyaura couplings with boronic acids. Palladium catalysts (e.g., Pd(PPh3_3)4_4) and microwave-assisted heating (100–120°C) enhance yields. Steric hindrance from the 2-chloro substituent may require bulky ligands (e.g., XPhos) for efficient cross-coupling .

Q. What computational methods predict the compound’s environmental persistence or toxicity?

  • QSAR Models : Predict biodegradation rates using software like EPI Suite, focusing on esterase hydrolysis susceptibility.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to assess bioaccumulation risks. The trifluoromethyl group’s hydrophobicity may increase lipid membrane permeability .

Methodological Considerations Table

AspectTechnique/ReagentKey ParametersReference
SynthesisClaisen-Schmidt condensationTemp: 60–80°C, Catalyst: K2_2CO3_3
Oxidation ControlTEMPO/NaClO2_2pH 6–7, RT, 12h
CrystallographySCXRD (Bruker SMART APEXII)Monoclinic P21_1/c, λ = 0.71073 Å
Cross-CouplingSuzuki-Miyaura (Pd/XPhos)Microwave: 100°C, 30min

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